

Propargyl-PEG4-Boc: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
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An In-depth Overview of a Versatile Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Development.

Propargyl-PEG4-Boc is a heterobifunctional linker that has emerged as a critical tool in the fields of chemical biology and drug discovery. Its unique architecture, featuring a terminal alkyne group for "click chemistry," a tetraethylene glycol (PEG) spacer, and a Boc-protected amine, offers researchers a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its commercial availability, key applications, and detailed experimental protocols.

Commercial Availability and Pricing

A variety of chemical suppliers offer **Propargyl-PEG4-Boc** and its derivatives. The following table summarizes the offerings from several prominent vendors, providing a snapshot of product specifications and pricing for research quantities.



Supplier	Product Name	Catalog Number	Molecular Formula	Purity	Quantity	Price (USD)
BroadPhar m	t-Boc-N- Amido- PEG4- propargyl	BP-23288	C16H29N O6	98%	100 mg	\$280.00
250 mg	\$460.00					
500 mg	\$680.00					
1 g	\$980.00	_				
BroadPhar m	N- (Propargyl- PEG4)- PEG4-N- Boc	BP-40402	C26H50N2 O10	98%	100 mg	\$290.00
250 mg	\$550.00					
500 mg	\$890.00					
Precise PEG	Propargyl- PEG4-Boc Amine	AG-1579	C16H29N O6	>96%	-	Inquire
Glyco MindSynth	t-Boc-N- Amido- PEG4- propargyl	GMSL-199	C16H29N O6	95-98%	1 g	\$207.00
5 g	\$453.00					

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.

Core Applications in Drug Discovery



The primary application of **Propargyl-PEG4-Boc** lies in the construction of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker component of a PROTAC, for which **Propargyl-PEG4-Boc** is a prime example, plays a crucial role in dictating the efficacy of the resulting degrader by influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[1]

The propargyl group allows for the covalent attachment of an azide-modified molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a robust and highly specific click chemistry transformation.[2][3] The Boc-protected amine provides an orthogonal handle for conjugation. Following deprotection under acidic conditions, the resulting primary amine can be coupled to a carboxylic acid-containing molecule, such as a ligand for an E3 ligase or a POI. [4] The PEG4 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.

Experimental Protocols

The following protocols provide detailed methodologies for the key chemical transformations involving **Propargyl-PEG4-Boc** in the context of PROTAC synthesis.

Boc Deprotection of Propargyl-PEG4-Boc Amine

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.

Materials:

- Propargyl-PEG4-Boc Amine
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)



- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Dissolve the **Propargyl-PEG4-Boc** amine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
- To the stirring solution, add TFA to a final concentration of 20-50% (v/v).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
- Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
- Dissolve the resulting residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
- Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Propargyl-PEG4-amine as a TFA salt or free amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

- Propargyl-PEG4-linker derivative
- Azide-functionalized molecule (e.g., a ligand for the protein of interest)



- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand
- Solvent (e.g., a mixture of t-BuOH/H₂O, or DMSO)
- Reaction vial

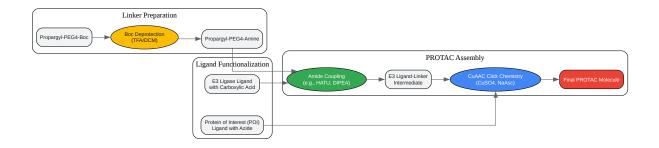
Procedure:

- In a reaction vial, dissolve the Propargyl-PEG4-linker derivative and the azide-functionalized molecule in the chosen solvent system.
- In a separate vial, prepare a premixed solution of CuSO₄ and the stabilizing ligand (THPTA or TBTA) in the same solvent. A typical molar ratio of ligand to copper is 5:1.[5][6]
- Add the copper/ligand solution to the reaction mixture containing the alkyne and azide.
- Prepare a fresh solution of sodium ascorbate in the reaction solvent.
- Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration of sodium ascorbate should be in excess.
- Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.
- Upon completion, the product can be purified by preparative high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in the application of **Propargyl-PEG4-Boc** in PROTAC development.

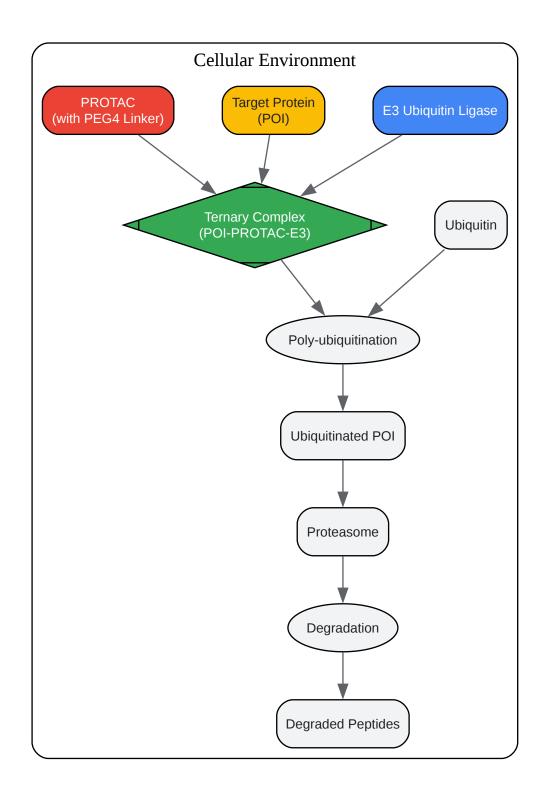




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Caption: A generalized workflow for the synthesis of a PROTAC molecule using a **Propargyl-PEG4-Boc** linker.





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